

Application Notes & Protocols: Advanced Analytical Methods for the Quantification of Pyrazine Derivatives

Author: BenchChem Technical Support Team. **Date:** March 2026

Compound of Interest

Compound Name: *3-Methoxy-6-methylpyrazin-2-amine*

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Introduction: The Analytical Significance of Pyrazine Derivatives

Pyrazine derivatives are a critical class of N-heterocyclic compounds, commanding significant attention across diverse scientific fields. In the pharmaceutical industry, the pyrazine ring forms the core scaffold of numerous therapeutic agents, including the first-line anti-tuberculosis drug, Pyrazinamide.[1] In food science, they are celebrated as potent aroma and flavor compounds, often formed during Maillard reactions, and are responsible for the desirable roasted, nutty, and baked notes in products like coffee, cocoa, and baked goods.[2][3] Their accurate quantification is paramount, underpinning drug efficacy and safety studies, ensuring food quality and authenticity, and enabling novel research into their biological roles.[4]

However, the quantification of these derivatives presents unique analytical challenges. Their chemical diversity spans a wide range of polarities and volatilities, while their presence in complex matrices—from human plasma to food distillates—necessitates highly selective and sensitive analytical strategies. Furthermore, the existence of structurally similar positional isomers demands high-resolution separation techniques for unambiguous identification.[5]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust analytical methodologies for pyrazine

derivative quantification. Moving beyond a simple listing of steps, this document elucidates the causality behind experimental choices, provides field-proven protocols, and establishes a framework for developing and validating trustworthy analytical systems.

Part I: Foundational Sample Preparation Strategies

The journey to accurate quantification begins with meticulous sample preparation. The primary goal is to isolate the target pyrazine derivatives from the sample matrix, eliminate interferences, and concentrate the analytes to a level compatible with the chosen analytical instrument. The selection of a technique is dictated by the analyte's physicochemical properties and the nature of the sample matrix.

Protocol 1: Liquid-Liquid Extraction (LLE)

Expertise & Experience: LLE is a cornerstone technique for isolating pyrazines from aqueous environments, such as biological fluids or reaction mixtures.[6][7] The method's efficacy hinges on the principle of differential partitioning of the analyte between two immiscible liquid phases—typically an aqueous sample and an organic solvent. The choice of solvent is critical; its polarity must be matched to the analyte to maximize recovery.[7] For many pyrazines, solvents like dichloromethane (DCM), methyl tert-butyl ether (MTBE), or ethyl acetate are effective.[6][8] However, it is crucial to note that polar solvents like MTBE and ethyl acetate may co-extract polar impurities such as imidazoles, necessitating a subsequent purification step like silica column chromatography.[8][9] For cleaner extractions, a non-polar solvent like hexane can be employed, though it may be less efficient for more polar pyrazines.[6][8] To achieve high recovery rates (>90%), performing multiple sequential extractions (at least 3-4) with fresh solvent is often necessary.[6][10]

Detailed Step-by-Step Protocol: LLE for Pyrazines in an Aqueous Matrix

- **pH Adjustment (if applicable):** For ionizable pyrazine derivatives, adjust the pH of the aqueous sample to two pH units above the pKa for basic analytes or two units below for acidic analytes to ensure they are in their neutral, more organic-soluble form.[7]
- **Solvent Addition:** Transfer the aqueous sample to a separatory funnel and add an equal volume of the selected organic solvent (e.g., MTBE).

- **Extraction:** Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
- **Phase Separation:** Allow the layers to separate completely.
- **Collection:** Drain the lower (aqueous) layer and collect the upper (organic) layer containing the pyrazine derivatives.
- **Repeat:** Transfer the aqueous layer back to the separatory funnel and repeat the extraction (steps 2-5) at least two more times with fresh portions of the organic solvent.
- **Combine & Dry:** Combine all collected organic extracts. If desired, pass the combined extract through a column of anhydrous sodium sulfate to remove residual water.
- **Concentration:** Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to concentrate the analytes.
- **Reconstitution:** Reconstitute the dried residue in a small, known volume of a solvent compatible with the subsequent chromatographic analysis (e.g., mobile phase).

Protocol 2: Solid-Phase Extraction (SPE)

Expertise & Experience: SPE is a powerful technique for sample cleanup and concentration that offers advantages over LLE in terms of reduced solvent consumption and potential for automation.^{[11][12]} The method relies on the partitioning of analytes between a solid stationary phase (packed in a cartridge) and a liquid mobile phase. For pyrazine derivatives, reversed-phase SPE using a C18 sorbent is common.^{[6][13]} This approach effectively traps moderately non-polar pyrazines from an aqueous sample while allowing more polar impurities to pass through.

Detailed Step-by-Step Protocol: SPE using a C18 Cartridge

- **Conditioning:** Condition a C18 SPE cartridge by passing 5 mL of methanol through it, followed by 5 mL of water. This activates the stationary phase. Do not allow the cartridge to go dry.

- Loading: Load the aqueous sample (or an aqueous distillate) onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min). The pyrazines will adsorb to the C18 sorbent.
- Washing: Wash the cartridge with 5 mL of water to remove salts and highly polar, water-soluble impurities.
- Elution: Elute the trapped pyrazine derivatives by passing a small volume (e.g., 2-3 mL) of an appropriate organic solvent, such as methanol or acetonitrile, through the cartridge.
- Post-Elution: The collected eluate can be directly injected for chromatographic analysis or evaporated and reconstituted in the mobile phase.[6]

Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME)

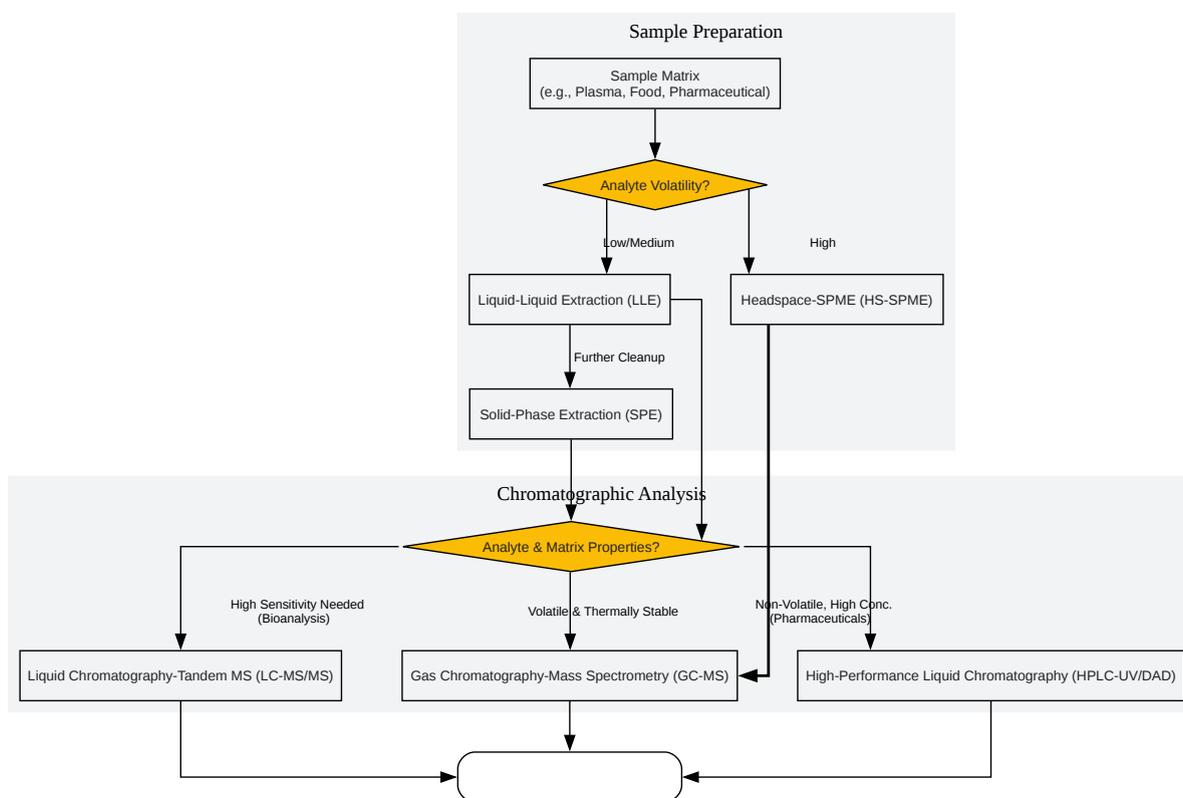
Expertise & Experience: For the analysis of volatile and semi-volatile pyrazines, particularly in food and beverage matrices, HS-SPME is a solvent-free, highly sensitive, and efficient technique.[14][15] It involves exposing a fused-silica fiber coated with a stationary phase to the headspace (the gas phase above the sample) in a sealed vial. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The choice of fiber coating is crucial for extraction efficiency; for pyrazines, a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is often effective due to its high capacity for extracting these compounds. [14][15]

Detailed Step-by-Step Protocol: HS-SPME for Volatiles

- Sample Preparation: Place a known amount of the liquid or solid sample into a headspace vial. For solid samples, adding a small amount of water can aid the release of volatiles.
- Sealing: Securely seal the vial with a septum cap.
- Incubation & Extraction: Place the vial in a heating block or water bath set to a specific temperature (e.g., 40-60°C).[15][16] Expose the SPME fiber to the headspace for a defined period (e.g., 30-40 minutes) to allow for equilibrium to be reached.
- Desorption: Retract the fiber and immediately insert it into the hot inlet of a gas chromatograph. The high temperature of the inlet desorbs the trapped analytes from the fiber

directly onto the GC column for analysis.

Diagram of the General Analytical Workflow The following diagram illustrates the decision-making process in selecting an appropriate sample preparation and analysis method for pyrazine derivatives.



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Caption: General workflow for pyrazine derivative analysis.

Part II: Chromatographic Separation and Detection

Following sample preparation, a chromatographic technique is employed to separate the pyrazine derivatives from each other and from any remaining matrix components before quantification.

Technique 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Authoritative Grounding: GC-MS is the most widely applied analytical technique for the characterization of volatile and semi-volatile alky pyrazines.[5] Separation is achieved based on the compounds' boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing both quantitative data and structural information for identification. A significant challenge in pyrazine analysis is that many positional isomers yield very similar mass spectra, making unambiguous identification by MS alone nearly impossible.[5] Therefore, reliance on Gas Chromatographic Retention Indices (RIs) is essential for confident identification.[5]

Detailed Protocol: GC-MS Analysis of Pyrazines

- **Instrumentation:** A gas chromatograph coupled to a mass spectrometer (GC-MS).
- **Column:** A medium-polarity capillary column is often suitable (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μ m).[17]
- **Carrier Gas:** Helium at a constant flow of 1 mL/min.
- **Injector Temperature:** 250 °C.
- **Oven Temperature Program:**
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: Increase to 280 °C at a rate of 10 °C/min.
 - Final hold: Hold at 280 °C for 5 minutes.[17]
- **MS Transfer Line Temperature:** 280 °C.

- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from 40-400 amu.

Typical GC-MS Validation Parameters	Acceptance Criteria	Reference
Linearity (r^2)	≥ 0.99	[18]
Limit of Detection (LOD)	Signal-to-Noise Ratio (S/N) ≥ 3	[19]
Limit of Quantification (LOQ)	Signal-to-Noise Ratio (S/N) ≥ 10	[19]
Precision (%RSD)	< 15%	[1][20]
Accuracy (% Recovery)	85-115%	[17][20]

Technique 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

Authoritative Grounding: For less volatile or thermally unstable pyrazine derivatives, such as those common in pharmaceutical formulations, Reversed-Phase HPLC (RP-HPLC) is a robust and reliable quantitative tool.[1][17] Separation is based on the analyte's hydrophobicity, using a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase.[1][17] Quantification is typically performed using a UV or Diode Array Detector (DAD).

Detailed Protocol: RP-HPLC for Pyrazinamide Quantification This protocol is adapted from a validated method for the determination of Pyrazinamide in bulk and pharmaceutical dosage forms.[1]

- Instrumentation: HPLC system with a UV detector.
- Column: Hypersil C8 (4.6 x 250mm, 3.5 μ m).[1]
- Mobile Phase: Phosphate buffer (pH 4.4) : Methanol (80:20 v/v).[1]

- Flow Rate: 1.0 mL/min.[1]
- Detection Wavelength: 269 nm.[1]
- Injection Volume: 20 µL.
- Column Temperature: Ambient.
- Standard Preparation: Prepare a stock solution of Pyrazinamide (100 µg/mL) in the mobile phase. Create a calibration curve by preparing serial dilutions (e.g., 20-120 µg/mL).[1]

Technique 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Authoritative Grounding: LC-MS/MS is the gold standard for quantifying pyrazine derivatives in complex biological matrices like plasma and urine, offering unparalleled sensitivity and selectivity.[18][21] After separation by LC, the analyte is ionized (typically via Electrospray Ionization - ESI), and the precursor ion is selected in the first quadrupole. This ion is then fragmented in a collision cell, and specific product ions are monitored in the second quadrupole. This Multiple Reaction Monitoring (MRM) process drastically reduces background noise and matrix effects, allowing for quantification at very low levels (sub-ng/mL).[18][22]

Detailed Protocol: LC-MS/MS for Pyrazine in Human Plasma This protocol is based on a validated bioanalytical method.[18]

- Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer.
- Column: C18 reversed-phase column (e.g., BEH C18, 100 x 2.1 mm, 1.7 µm).[19]
- Mobile Phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile.[19]
- Gradient Elution: A typical gradient might run from 3% B to 70% B over several minutes to elute the analytes.[19]
- Flow Rate: 0.3 mL/min.[19]
- Ionization Mode: Positive Electrospray Ionization (ESI+).[18][19]

- Internal Standard (IS): An isotope-labeled version of the analyte (e.g., Pyrazine-d4) should be used to correct for matrix effects and variability.[18]
- MRM Transitions: The specific precursor-to-product ion transitions for the pyrazine derivative and its internal standard must be optimized.

Example LC-MS/MS Quantitative Data	Pyrazine Derivative	Value	Reference
Matrix	Human Plasma	-	[18]
Linearity Range	Pyrazine	0.5 - 500 ng/mL	[18]
Correlation Coefficient (r ²)	Pyrazine	≥0.99	[18]
Matrix	Soy Sauce Aroma Baijiu	-	[19]
Concentration Range	2,3,5,6-tetramethylpyrazine	475–1862 µg·L ⁻¹	[19]
Concentration Range	2,6-dimethylpyrazine	460–1590 µg·L ⁻¹	[19]

Part III: Method Validation: A Self-Validating System

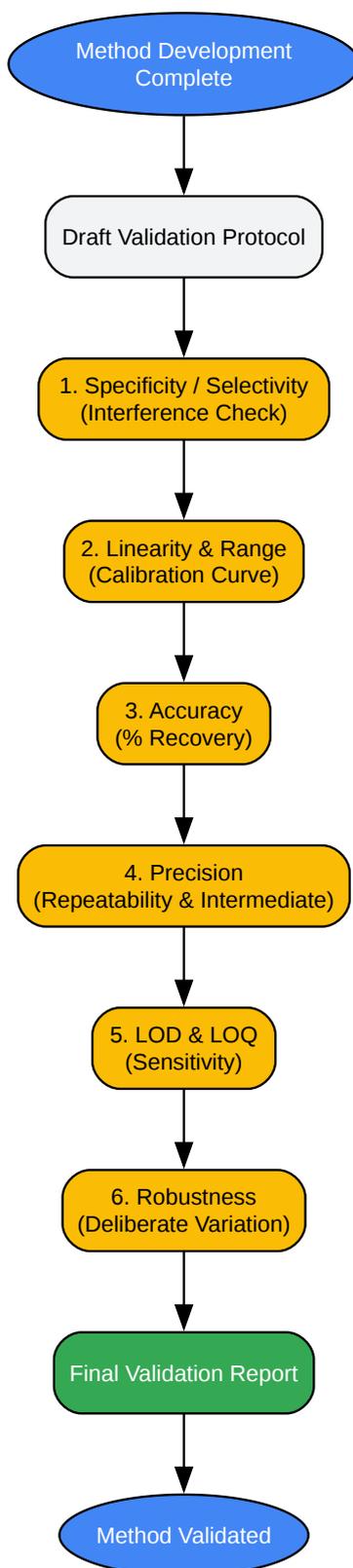
Trustworthiness: A protocol is only as reliable as its validation. Every quantitative method must be validated to ensure it is fit for its intended purpose. The validation process demonstrates that the method is accurate, precise, and reliable. Regulatory bodies like the FDA and the International Council for Harmonisation (ICH) provide comprehensive guidelines for method validation.[20][23][24]

Core Validation Parameters:

- Accuracy: The closeness of test results to the true value. Assessed by analyzing a certified reference material or by spiking the sample matrix with a known amount of the analyte at different concentrations (e.g., 80%, 100%, 120%).[17][23]

- Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:
 - Repeatability (Intra-day precision): Analysis of replicates on the same day.[17]
 - Intermediate Precision (Inter-day precision): Analysis on different days, by different analysts, or with different equipment.[17]
- Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[17]
- Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[24]
- Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[24]
- Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1]
- Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[24]
- Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase pH, column temperature, flow rate).[17][25]

Diagram of the Analytical Method Validation Workflow This diagram outlines the logical progression for validating a quantitative analytical method according to established guidelines.



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Caption: Workflow for analytical method validation.

Conclusion and Future Perspectives

The accurate quantification of pyrazine derivatives is an essential task that relies on a systematic and well-informed analytical approach. The choice of methodology, from sample preparation through to final detection, must be carefully tailored to the analyte's properties and the complexity of the sample matrix. LLE, SPE, and HS-SPME provide a versatile toolkit for sample preparation, while GC-MS, HPLC-UV, and LC-MS/MS offer a range of options for separation and quantification, each with distinct advantages in sensitivity, selectivity, and applicability.

By grounding these protocols in the principles of analytical chemistry and adhering to rigorous validation standards as outlined by regulatory bodies like the ICH and FDA, researchers can generate data that is not only accurate and precise but also trustworthy and defensible. As analytical instrumentation continues to advance, the future will likely see the development of even faster, more sensitive, and greener methods, further enhancing our ability to understand the critical roles of pyrazine derivatives in science and industry.

References

- Reddy, B. C. K., & Kumar, K. R. (2011). Development and Validation of RP-HPLC Method for Quantitative estimation of Pyrazinamide in Bulk and Pharmaceutical dosage forms. *International Journal of Pharmaceutical Sciences and Research*. Retrieved from [[Link](#)]
- ResearchGate. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH₄OH and Selected Amino Acids. Request PDF. Retrieved from [[Link](#)]
- PubMed. (2024, January 1). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. National Center for Biotechnology Information. Retrieved from [[Link](#)]
- SIELC Technologies. (2025, October 8). HPLC Separation of Pyrazinecarboxamide and Related Compounds. SIELC. Retrieved from [[Link](#)]
- Oxford Academic. (2019, November 15). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH₄OH and Selected Amino Acids. *Journal of Chromatographic Science*. Retrieved from [[Link](#)]

- ResearchGate. (2023, August). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Request PDF. Retrieved from [\[Link\]](#)
- Oxford Academic. (2019, August 23). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH₄OH and Selected Amino Acids. Journal of Chromatographic Science. Retrieved from [\[Link\]](#)
- MDPI. (2026, January 21). RP-DAD-HPLC Method for Quantitative Analysis of Clofazimine and Pyrazinamide for Inclusion in Fixed-Dose Combination Topical Drug Delivery System. MDPI. Retrieved from [\[Link\]](#)
- SCION Instruments. (2024, May 14). Sample Preparation – Liquid-Liquid Extraction. SCION Instruments. Retrieved from [\[Link\]](#)
- SIELC Technologies. (2025, October 6). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. SIELC. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (2021, February 17). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. PMC. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Identification of pyrazine derivatives in a typical maple syrup using headspace solid-phase microextraction with gas chromatography–mass spectrometry. Request PDF. Retrieved from [\[Link\]](#)
- PubMed. (2019, March 29). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Qualitatively identified pyrazines (by GC-MS) unique to brown Parmesan cheese. Request PDF. Retrieved from [\[Link\]](#)
- Lab Manager. (2026, January 8). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [\[Link\]](#)
- ResearchGate. (2012, March 22). Guidelines for the Validation of Chemical Methods for the FDA Foods Program. Request PDF. Retrieved from [\[Link\]](#)

- YouTube. (2019, April 1). GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. GRCTS. Retrieved from [[Link](#)]
- ResearchGate. (2025, August 6). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Request PDF. Retrieved from [[Link](#)]
- ResolveMass. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Retrieved from [[Link](#)]
- Taylor & Francis Online. (2002). Development of Solid-Phase Extraction for Triazines: Application to a Biological Sample. Analytical Letters. Retrieved from [[Link](#)]
- ACS Publications. (1953). Analysis of Pyrazine. Analytical Chemistry. Retrieved from [[Link](#)]
- CNKI. (n.d.). Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction. CNKI. Retrieved from [[Link](#)]
- Scribd. (n.d.). Analysis of Pyrazines by GC. Scribd. Retrieved from [[Link](#)]
- FAO AGRIS. (2025). Analysis of Pyrazine Compounds of Sauce-flavor Baijiu from Different Regions. FAO. Retrieved from [[Link](#)]
- INCHEM. (n.d.). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48). INCHEM. Retrieved from [[Link](#)]
- Google Patents. (n.d.). CN102095809A - Analysis method for detecting pyrazine compounds in beer. Google Patents.
- Waters. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters Corporation. Retrieved from [[Link](#)]
- PubMed. (2025, June 27). Recent Advances in Liquid Chromatography-Mass Spectrometry (LC-MS) Applications in Biological and Applied Sciences. National Center for Biotechnology Information. Retrieved from [[Link](#)]

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- [1. sphinxesai.com](https://sphinxesai.com) [sphinxesai.com]
- [2. researchgate.net](https://researchgate.net) [researchgate.net]
- [3. researchgate.net](https://researchgate.net) [researchgate.net]
- [4. pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- [5. Identification of alkylpyrazines by gas chromatography mass spectrometry \(GC-MS\) - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- [6. pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- [7. Liquid-liquid extraction](https://scioninstruments.com) [scioninstruments.com]
- [8. researchgate.net](https://researchgate.net) [researchgate.net]
- [9. academic.oup.com](https://academic.oup.com) [academic.oup.com]
- [10. academic.oup.com](https://academic.oup.com) [academic.oup.com]
- [11. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- [12. researchgate.net](https://researchgate.net) [researchgate.net]
- [13. alice.cnptia.embrapa.br](https://alice.cnptia.embrapa.br) [alice.cnptia.embrapa.br]
- [14. researchgate.net](https://researchgate.net) [researchgate.net]
- [15. ccspublishing.org.cn](https://ccspublishing.org.cn) [ccspublishing.org.cn]
- [16. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents](#) [patents.google.com]
- [17. pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- [18. pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- [19. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC](#) [pmc.ncbi.nlm.nih.gov]

- [20. resolvemass.ca \[resolvemass.ca\]](https://www.resolvemass.ca)
- [21. Recent Advances in Liquid Chromatography-Mass Spectrometry \(LC-MS\) Applications in Biological and Applied Sciences - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [22. lcms.cz \[lcms.cz\]](https://www.lcms.cz)
- [23. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager \[labmanager.com\]](https://www.labmanager.com)
- [24. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [25. RP-DAD-HPLC Method for Quantitative Analysis of Clofazimine and Pyrazinamide for Inclusion in Fixed-Dose Combination Topical Drug Delivery System \[mdpi.com\]](https://www.mdpi.com)
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